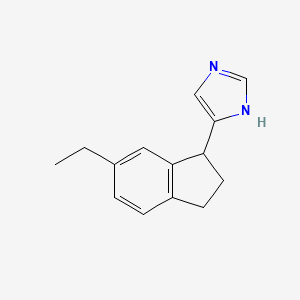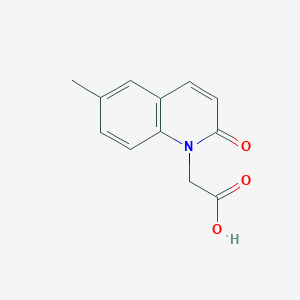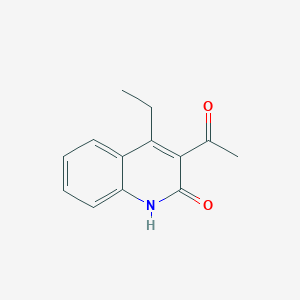![molecular formula C9H10ClN3O B11888709 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)
2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroimidazo[1,2-a]pyrazine with a suitable alcohol, such as propan-2-ol, under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions often include the use of catalysts or reagents like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization of the imidazo-pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazines: Structurally related compounds with diverse pharmacological properties.
Pyrazolopyridines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
2-(6-chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2,14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5,14H,1-2H3 |
Clé InChI |
DQWJIRFSBFBJDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C2N1C=C(N=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



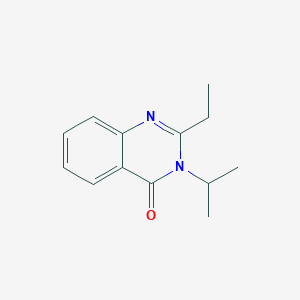

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)

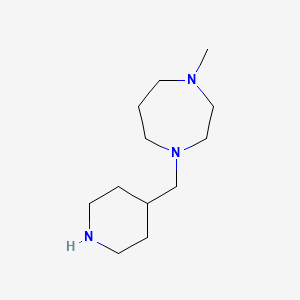
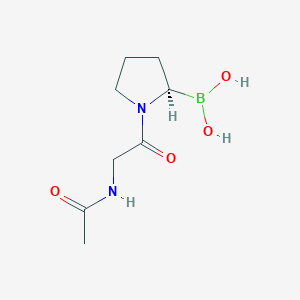


![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)

